Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Description
Significance of Cyclohexanone (B45756) Derivatives as Core Scaffolds in Target Synthesis
Cyclohexanone derivatives are fundamental building blocks in organic synthesis, serving as versatile precursors to a wide range of more complex structures. nih.govorganic-chemistry.org Their utility stems from the reactivity of the carbonyl group, which can undergo a plethora of transformations, including nucleophilic additions, aldol (B89426) condensations, and various cycloadditions. The cyclic nature of the cyclohexanone core imparts a degree of conformational rigidity, which is often exploited in stereoselective synthesis to control the spatial arrangement of newly introduced functional groups.
The presence of a ketone within a six-membered ring is a common motif in many biologically active natural products and pharmaceutical agents. Consequently, the development of synthetic methodologies for the preparation and functionalization of cyclohexanone derivatives remains an active area of research. These scaffolds are employed in the synthesis of molecules such as steroids, alkaloids, and prostaglandins, where the cyclohexanone ring constitutes a key structural element.
Unique Reactivity and Synthetic Utility of β-Keto Ester and α-Quaternary Carbonyl Systems
The chemical compound at the heart of this article, Ethyl 1-ethyl-4-oxocyclohexanecarboxylate, possesses two key functional arrangements that contribute to its unique reactivity: a β-keto ester and an α-quaternary carbonyl system.
β-Keto Esters: The β-keto ester functionality is characterized by a ketone and an ester group separated by a single carbon atom (the α-carbon). This arrangement renders the protons on the α-carbon unusually acidic (with a pKa around 11-13) due to the resonance stabilization of the resulting enolate anion. aklectures.comntu.edu.sg This enhanced acidity allows for the facile deprotonation of the α-carbon with a variety of bases, generating a nucleophilic enolate that can participate in a wide range of carbon-carbon bond-forming reactions. aklectures.com The classic acetoacetic ester synthesis is a prime example of the synthetic power of this motif, enabling the straightforward synthesis of ketones and substituted acetic acids. ntu.edu.sg
α-Quaternary Carbonyl Systems: The introduction of an ethyl group at the α-position of the β-keto ester in this compound results in the formation of an α-quaternary carbon center. This is a carbon atom bonded to four other carbon atoms. The construction of such sterically congested centers is a significant challenge in organic synthesis. Molecules containing α-quaternary carbonyl moieties are found in a multitude of biologically active natural products, and the development of methods for their stereoselective synthesis is of great interest to the pharmaceutical and agrochemical industries. The presence of an α-quaternary center can impart unique conformational constraints and metabolic stability to a molecule.
Contextualization of this compound within Complex Molecule Construction
This compound is a conceptually important intermediate in the synthesis of complex molecules. Its structure combines the versatile reactivity of a cyclohexanone ring with the synthetic potential of a fully substituted α-carbon adjacent to a carbonyl group. While specific documented uses of this exact compound in complex natural product synthesis are not prevalent in the surveyed literature, its structural motifs suggest its utility as a precursor to highly substituted carbocyclic systems.
The synthesis of this compound would logically proceed from its less substituted precursor, Ethyl 4-oxocyclohexanecarboxylate (B1232831). This commercially available starting material provides the basic cyclohexanone and ester framework.
Synthesis and Properties
The logical synthetic route to this compound involves the alkylation of the α-carbon of Ethyl 4-oxocyclohexanecarboxylate.
Alkylation of Ethyl 4-oxocyclohexanecarboxylate:
The α-proton of Ethyl 4-oxocyclohexanecarboxylate can be removed by a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with an ethyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction to introduce the ethyl group at the α-position, yielding the target molecule, this compound. ntu.edu.sg The reaction is a classic example of enolate alkylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Properties of this compound:
Table 1: Physicochemical Properties of Ethyl 4-oxocyclohexanecarboxylate (Precursor)
| Property | Value | Reference |
| CAS Number | 17159-79-4 | nih.govsigmaaldrich.com |
| Molecular Formula | C9H14O3 | nih.govsigmaaldrich.com |
| Molecular Weight | 170.21 g/mol | nih.govsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | guidechem.comchemicalbook.com |
| Boiling Point | 150-152 °C at 40 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.068 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.461 | sigmaaldrich.com |
The introduction of an additional ethyl group to form this compound would be expected to increase its molecular weight to 198.26 g/mol and likely result in a higher boiling point and slight changes in density and refractive index.
Spectroscopic Characterization:
The structure of this compound could be confirmed using standard spectroscopic techniques:
1H NMR Spectroscopy: The spectrum would be expected to show characteristic signals for the two ethyl groups (triplets and quartets), as well as complex multiplets for the methylene (B1212753) protons of the cyclohexane (B81311) ring. The absence of a signal for an α-proton would confirm the successful dialkylation.
13C NMR Spectroscopy: The spectrum would show distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the quaternary α-carbon, and the various methylene and methyl carbons of the ethyl groups and the cyclohexane ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1715 cm-1) and the ester (typically around 1735 cm-1).
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.
Research Findings and Synthetic Applications
While direct research findings on this compound are limited, the broader classes of compounds to which it belongs—cyclohexanone derivatives and α-quaternary β-keto esters—are the subject of extensive research.
Methodologies for the asymmetric synthesis of α-alkylated cyclic β-keto esters have been developed using phase-transfer catalysis, offering a route to enantiomerically enriched products. rsc.org Furthermore, tandem catalytic strategies have been employed for the convergent synthesis of α,β-disubstituted cyclic ketones. nih.gov These advanced synthetic methods highlight the ongoing interest in creating complex cyclohexanone scaffolds.
The synthetic utility of β-keto esters extends beyond simple alkylation. They can undergo hydrolysis and decarboxylation to yield ketones, providing a versatile method for the synthesis of complex ketone-containing molecules. aklectures.com In the case of this compound, such a transformation would lead to 1-ethyl-4-oxocyclohexane.
The presence of the α-quaternary center makes this compound a potentially valuable intermediate in the synthesis of natural products and other complex targets where a sterically encumbered core is required. The development of catalytic enantioselective methods for the synthesis of α-quaternary ketones and esters is a testament to the importance of this structural motif. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQTYJFKOHBZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619978 | |
| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59032-71-2 | |
| Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl 1 Ethyl 4 Oxocyclohexanecarboxylate
Enolate Chemistry and Nucleophilic Reactivity at the α-Position
The presence of a carbonyl group acidifies the α-protons, making them susceptible to removal by a base to form a nucleophilic enolate. This reactivity is central to the synthetic utility of β-keto esters.
Formation and Stability of Enolate Ions
The hydrogens on the carbon atom adjacent to the ester carbonyl group (the α-position) of ethyl 4-oxocyclohexanecarboxylate (B1232831) are acidic and can be removed by a suitable base to form an enolate ion. The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.
The choice of base is crucial in determining the extent of enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are capable of quantitatively converting the β-keto ester into its enolate. youtube.com Weaker bases, such as sodium ethoxide, will establish an equilibrium containing both the keto ester and the enolate. libretexts.org
For ethyl 1-ethyl-4-oxocyclohexanecarboxylate, the α-position is substituted with an ethyl group, meaning there are no longer any acidic α-protons directly adjacent to the ester. Therefore, enolate formation at this position is not possible. However, the principles of enolate formation are critical for understanding the synthesis of this compound, which would likely involve the alkylation of the enolate of ethyl 4-oxocyclohexanecarboxylate.
Alkylation Reactions of the Enolate
The enolate of ethyl 4-oxocyclohexanecarboxylate is a potent nucleophile and readily participates in SN2 reactions with alkyl halides. libretexts.org This alkylation reaction is a fundamental method for introducing alkyl groups at the α-position, forming a new carbon-carbon bond. youtube.com The synthesis of this compound would proceed through the alkylation of the enolate of ethyl 4-oxocyclohexanecarboxylate with an ethyl halide, such as ethyl iodide or ethyl bromide.
The general mechanism involves the formation of the enolate, followed by its nucleophilic attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
| Reactants | Reagents | Product | Description |
| Ethyl 4-oxocyclohexanecarboxylate | 1. LDA, THF, -78 °C; 2. CH3CH2I | This compound | The strong base LDA quantitatively forms the enolate, which is then alkylated by ethyl iodide. |
| Ethyl 4-oxocyclohexanecarboxylate | 1. NaOEt, EtOH; 2. CH3CH2Br | This compound | Sodium ethoxide establishes an equilibrium with the enolate, which is subsequently alkylated by ethyl bromide. |
Condensation Reactions Involving the Enolate
Enolates derived from β-keto esters can act as nucleophiles in condensation reactions with various electrophiles, including other carbonyl compounds. A classic example is the Claisen condensation, although this is typically an intermolecular reaction between two ester molecules. Intramolecular versions, such as the Dieckmann condensation, are also possible with appropriate substrates.
While specific examples of condensation reactions involving the enolate of ethyl 4-oxocyclohexanecarboxylate are not prevalent in the literature, the general principle holds that this enolate could react with aldehydes, ketones, or other esters.
Transformations of the Carbonyl Functional Group at C4
The ketone at the C4 position of the cyclohexane (B81311) ring is another key site of reactivity, undergoing a variety of nucleophilic addition and reduction reactions.
Nucleophilic Addition Reactions to the Ketone
The electrophilic carbon of the C4-carbonyl group is susceptible to attack by a range of nucleophiles. A notable example is the reaction with cyanide ions (from a source like sodium cyanide) to form a cyanohydrin. This reaction is a key step in the synthesis of the pharmaceutical agent tranexamic acid from ethyl 4-oxocyclohexanecarboxylate.
The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the cyanohydrin.
| Reactant | Reagent | Intermediate Product | Application |
| Ethyl 4-oxocyclohexanecarboxylate | NaCN, H+ | Ethyl 4-cyano-4-hydroxycyclohexanecarboxylate | Synthesis of Tranexamic Acid |
Reduction Pathways to Hydroxyl Derivatives
The ketone at C4 can be reduced to a secondary alcohol, yielding ethyl 4-hydroxycyclohexanecarboxylate. vulcanchem.com This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common choice due to its chemoselectivity; it will typically reduce ketones without affecting the ester functionality. nih.govlibretexts.orgyoutube.com
The reduction with sodium borohydride involves the transfer of a hydride ion (H-) to the carbonyl carbon, followed by protonation of the resulting alkoxide, typically from the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup. youtube.com The stereochemistry of the resulting alcohol (cis or trans relative to the ester group) can be influenced by the reaction conditions and the steric environment of the ketone. vulcanchem.comvu.nl
| Reactant | Reducing Agent | Solvent | Product |
| Ethyl 4-oxocyclohexanecarboxylate | Sodium Borohydride (NaBH4) | Methanol/Ethanol | Ethyl 4-hydroxycyclohexanecarboxylate vulcanchem.comlibretexts.org |
| Ethyl 4-oxocyclohexanecarboxylate | Lithium Aluminium Hydride (LiAlH4) | Diethyl ether, then H3O+ | 4-(Hydroxymethyl)cyclohexan-1-ol |
Note: Lithium aluminium hydride is a much stronger reducing agent and would likely reduce both the ketone and the ester group.
Oxidative Transformations
The ketone moiety of this compound is susceptible to various oxidative transformations, primarily dehydrogenation to form aromatic compounds and Baeyer-Villiger oxidation to yield lactones.
Dehydrogenation: The conversion of substituted cyclohexanones into the corresponding phenols is a significant transformation. nih.gov This can be achieved using catalyst systems, such as those based on palladium(II), which facilitate the aerobic dehydrogenation of the saturated carbon-carbon bonds within the ring. nih.govresearchgate.net The process typically involves sequential C–H activation and β-hydride elimination steps, followed by tautomerization of the resulting dienone to the stable phenol (B47542) product. nih.gov For this compound, this transformation would result in the formation of Ethyl 1-ethyl-4-hydroxybenzoate. The reaction can utilize molecular oxygen as the terminal oxidant, making it an environmentally conscious method with water as the sole byproduct. nih.gov Other methods for the dehydrogenation of cyclohexanones include the use of iodine in the presence of a catalyst or other oxidizing agents. rsc.org
Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts ketones to esters and cyclic ketones to lactones using peroxyacids (like m-CPBA) or other peroxides. wikipedia.orgyoutube.com When applied to this compound, this reaction would produce a seven-membered ring lactone. youtube.com The reaction mechanism involves the initial attack of the peroxyacid on the ketone's carbonyl carbon, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by a rate-determining migration of one of the adjacent carbon groups to the peroxide oxygen. wikipedia.org
The regioselectivity of the migration is determined by the migratory aptitude of the substituents. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl (including cyclohexyl) > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the two migrating groups are the C-1 carbon (a tertiary carbon, substituted with an ethyl and an ethoxycarbonyl group) and the C-3/C-5 carbons (secondary carbons). Due to its tertiary nature, the C-1 carbon would be expected to migrate preferentially, leading to the formation of the corresponding lactone where the oxygen atom is inserted between the original carbonyl carbon (C-4) and the C-1 carbon.
Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Type | Relative Migratory Ability |
|---|---|---|
| Tertiary alkyl | 3° | Highest |
| Cyclohexyl / Secondary alkyl | 2° | High |
| Phenyl | Aryl | Medium |
| Primary alkyl | 1° | Low |
| Methyl | Methyl | Lowest |
This table illustrates the general hierarchy of substituent migration in the Baeyer-Villiger oxidation. organic-chemistry.org
Reactivity of the Ester Functional Group
Hydrolysis and Transesterification Reactions
The ethyl ester group in this compound can undergo hydrolysis and transesterification, common reactions for esters.
Hydrolysis: Ester hydrolysis is the cleavage of an ester by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol.
Acid-catalyzed hydrolysis: This is a reversible process involving the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This process is generally more efficient than acid-catalyzed hydrolysis. For congested esters, harsh conditions like strong bases may be required. nih.gov
Hydrolysis of this compound would yield 1-ethyl-4-oxocyclohexanecarboxylic acid and ethanol.
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. rsc.orgucc.ie This reaction is typically catalyzed by an acid or a base and is often driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct. nih.gov A wide variety of catalysts have been developed for this transformation, including protic acids, Lewis acids, organic bases, and enzymes. rsc.orgbohrium.com While much research focuses on the selective transesterification of β-keto esters, the principles apply to other keto esters as well. rsc.orgucc.ie It has been noted that β-keto esters can be selectively transformed in the presence of γ-keto esters, suggesting a difference in reactivity. ucc.ie The reaction with this compound would allow for the synthesis of various other esters by reacting it with different alcohols (e.g., primary, secondary, benzyl, or allyl alcohols). nih.gov
Table 2: Selected Catalysts for Transesterification of Keto Esters
| Catalyst Type | Example Catalyst | Conditions | Reference |
|---|---|---|---|
| Heterogeneous Acid | Silica Supported Boric Acid | Solvent-free, moderate heating | nih.gov |
| Lewis Acid | 3-Nitrobenzeneboronic Acid | Environmentally benign | researchgate.net |
| Organic Base | Triethylamine (Et3N) | Toluene, reflux | bohrium.com |
Derivatization of the Carboxylate Moiety
The carboxylate moiety is a versatile functional group that can be converted into a range of other derivatives.
Amide Formation: The ester can be converted into an amide through aminolysis. This reaction typically requires heating the ester with an amine. The process can also be facilitated by converting the ester to the corresponding carboxylic acid first, followed by activation with a coupling agent and reaction with an amine. Direct conversion of β-keto esters to amides (transamidation) has been shown to be effective, particularly with nucleophilic amines. rsc.orgucc.ie This suggests that this compound could be converted to the corresponding N-substituted amides by reaction with primary or secondary amines.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert this compound to (1-ethyl-4-oxocyclohexyl)methanol. The ketone group would likely also be reduced in this process. Selective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved using specific reagents under controlled conditions.
Reaction with Organometallic Reagents: Esters react with two equivalents of an organometallic reagent, such as a Grignard reagent (R-MgBr), to form tertiary alcohols. This would involve the initial formation of a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent.
Influence of the 1-Ethyl Substituent on Reaction Kinetics and Selectivity
Steric Hindrance Effects on Reactivity
The ethyl group at the C-1 position introduces significant steric bulk, which influences the reactivity of both the ester and the ketone functionalities. Steric hindrance arises from repulsive interactions when atoms or groups are forced into close proximity, affecting the accessibility of reactive sites and the stability of transition states. fastercapital.com
For a substituted cyclohexane, substituents can occupy either an axial or an equatorial position, with the equatorial position being generally more stable for bulky groups to minimize unfavorable 1,3-diaxial interactions. libretexts.org The ethyl group is bulkier than a methyl group and will strongly prefer the equatorial position in the most stable chair conformation. libretexts.org
Reactivity of the C-1 Ester: The ethyl group is directly attached to the same carbon as the ethoxycarbonyl group. This creates a highly crowded environment around the ester functionality. This steric congestion will significantly decrease the rate of reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis, transesterification, and aminolysis. nih.gov Compared to a less substituted ester, harsher reaction conditions (e.g., higher temperatures, stronger reagents) may be necessary to achieve these transformations. nih.gov
Table 3: Steric Strain (A-Values) for Cyclohexane Substituents
| Substituent | A-Value (kJ/mol) | Relative Steric Bulk |
|---|---|---|
| -H | 0 | Very Low |
| -CH3 (Methyl) | 7.3 | Medium |
| -CH2CH3 (Ethyl) | 7.5 | Medium-High |
| -CH(CH3)2 (Isopropyl) | 8.8 | High |
| -C(CH3)3 (tert-Butyl) | ~20 | Very High |
The A-value represents the energy difference between the axial and equatorial conformations and is a measure of steric bulk. libretexts.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position.
Electronic Effects on Acid-Base Properties and Reaction Rates
The 1-ethyl substituent also exerts electronic effects that modulate the reactivity of the molecule. Alkyl groups, such as ethyl, are generally considered to be weakly electron-donating groups (EDGs) through an inductive effect (+I effect).
Effect on Ketone Reactivity: The electron-donating nature of the ethyl group can slightly increase the electron density at the C-4 ketone's carbonyl carbon. This effect, transmitted through the sigma bonds of the cyclohexane ring, reduces the electrophilicity of the carbonyl carbon. ncert.nic.in A less electrophilic carbonyl carbon is less reactive towards nucleophiles. Therefore, the 1-ethyl group deactivates the ketone slightly compared to an unsubstituted cyclohexanone (B45756). ncert.nic.inquora.com
Effect on Ester Reactivity: Similarly, the electron-donating ethyl group attached to C-1 will slightly decrease the electrophilicity of the ester carbonyl carbon, making it less susceptible to nucleophilic attack. This electronic deactivation complements the more dominant steric hindrance effect in reducing the ester's reactivity.
Effect on Acid-Base Properties: The acidity of α-hydrogens in ketones is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate. ncert.nic.in In this compound, the α-hydrogens are at the C-3 and C-5 positions. The electron-donating 1-ethyl group, while distant, would have a minor effect on the acidity of these protons, potentially making them slightly less acidic compared to the unsubstituted analogue. The C-1 position has no α-hydrogens.
Applications of Ethyl 1 Ethyl 4 Oxocyclohexanecarboxylate As a Versatile Synthetic Building Block
Precursor in Medicinal Chemistry and Drug Discovery
The unique structural features of ethyl 4-oxocyclohexanecarboxylate (B1232831) make it a key building block in the synthesis of numerous pharmaceutically active compounds. uni-regensburg.de
Synthesis of Tranexamic Acid and its Analogs
A significant application of ethyl 4-oxocyclohexanecarboxylate is in the synthesis of tranexamic acid, an essential antifibrinolytic agent. mdpi.comnih.gov A novel synthetic route has been developed that utilizes ethyl 4-oxocyclohexanecarboxylate as the starting material, proceeding through several intermediates under mild conditions. nih.govsigmaaldrich.com This process is designed to avoid toxic reagents and high-pressure reactions associated with previous methods, making it scalable for industrial manufacturing. mdpi.com
The synthesis begins with the conversion of ethyl 4-oxocyclohexanecarboxylate into its cyanohydrin, which is then dehydrated. The resulting product undergoes saponification to form the corresponding carboxylic acid. nih.gov This intermediate is then subjected to reductive amination, followed by catalytic hydrogenation to yield an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids. mdpi.comsigmaaldrich.com The final step involves purification to isolate pure, pharma-grade tranexamic acid. nih.gov
Table 1: Key Intermediates in the Synthesis of Tranexamic Acid
| Intermediate Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Ethyl 4-oxocyclohexane-1-carboxylate | C₉H₁₄O₃ | Starting Material |
| Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate | C₁₀H₁₅NO₃ | Cyanohydrin Intermediate |
| Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | C₁₀H₁₃NO₂ | Dehydrated Intermediate |
| 4-cyanocyclohex-3-ene-1-carboxylic acid | C₈H₉NO₂ | Saponified Intermediate |
| 4-aminomethyl-3-cyclohexene-1-carboxylic acid | C₈H₁₃NO₂ | Reductive Amination Product |
| Tranexamic acid | C₈H₁₅NO₂ | Final Product |
Development of Neuropeptide Y Antagonists
Neuropeptide Y (NPY) and its receptors are involved in various physiological processes, and NPY receptor antagonists are studied for their therapeutic potential in conditions like metabolic disorders, anxiety, and depression. The development of these antagonists often involves complex synthetic strategies to create molecules that can effectively bind to NPY receptors. nih.govsigmaaldrich.com While ethyl 4-oxocyclohexanecarboxylate is a versatile building block for other bioactive molecules, its specific use as a direct precursor in the synthesis of Neuropeptide Y antagonists is not prominently documented in available research. The synthesis of NPY antagonists typically involves peptide chemistry or the assembly of complex heterocyclic scaffolds. mdpi.com
Exploration in the Synthesis of Dopamine (B1211576) Agonists
Ethyl 4-oxocyclohexanecarboxylate is employed as a preparatory compound in the synthesis of dopamine agonists. miami.edunih.gov Dopamine agonists are crucial in treating Parkinson's disease and other neurodegenerative disorders by mimicking the action of dopamine in the brain. The development of new dopamine agonists aims to provide long-term clinical benefits with fewer side effects. The cyclohexanone (B45756) framework of ethyl 4-oxocyclohexanecarboxylate serves as a key structural motif for building the more complex molecules required for effective dopamine receptor interaction.
Intermediates for Bioactive Molecules
The utility of ethyl 4-oxocyclohexanecarboxylate extends to its role as an intermediate for a range of other bioactive molecules. Research has shown its application in preparing analogs of the antihistamine drug terfenadine (B1681261). Furthermore, it serves as a raw material for synthesizing quinolone-based antibacterial drugs, which have a broad spectrum of activity against various infectious diseases. nih.gov The compound is also a precursor for certain antiepileptic drugs and novel water-soluble conjugates of 1,2,4,5-tetraoxanes, which have been studied for their potential biological activities. nih.gov
Role in the Assembly of Complex Natural Products and Analogues
Beyond medicinal chemistry, ethyl 4-oxocyclohexanecarboxylate is a valuable tool in the challenging field of natural product synthesis.
Construction of Tetracyclic Diterpene Skeletons
The compound is utilized in the synthesis of the core skeleton of tetracyclic diterpenes. miami.edunih.gov These natural products, which include medicinally valuable families like gibberellins (B7789140) and ent-kauranes, possess complex, multi-ring structures. Specifically, ethyl 4-oxocyclohexanecarboxylate is a precursor for constructing the challenging bicyclo[3.2.1]octane system, which forms a key part of the tetracyclic framework of these diterpenes. Synthetic strategies may involve processes like intramolecular Friedel-Crafts alkylation and palladium-catalyzed cycloalkenylation to assemble these intricate architectures from simpler starting materials like ethyl 4-oxocyclohexanecarboxylate.
In-depth Analysis of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate Reveals Research Gap
Following a comprehensive literature search, it has been determined that there is a notable absence of specific research data for the chemical compound This compound within the public domain. The requested applications in macrocyclic synthesis, materials science, and catalysis are not documented for this specific molecule.
The available scientific literature instead extensively covers a related, but structurally distinct, compound: Ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4). This parent compound, which lacks the ethyl group at the first position of the cyclohexane (B81311) ring, serves as a versatile building block in various synthetic applications. chemicalbook.comnih.govresearchgate.netguidechem.com
Due to the strict requirement to focus solely on This compound , and the lack of available information on its specific use in the outlined applications, it is not possible to provide a scientifically accurate article on the topics requested. The introduction of an ethyl group at the C1-position creates a quaternary center, which fundamentally changes the molecule's steric and electronic properties, making it chemically distinct from its more commonly cited relative. Therefore, extrapolating data from Ethyl 4-oxocyclohexanecarboxylate would be scientifically inaccurate and misleading.
No research findings were identified for the following outlined sections concerning this compound:
Contributions to Catalysis and Asymmetric Synthesis
Stereoselective Transformations for Accessing Chiral Compounds
This report highlights a gap in the current chemical literature concerning the synthesis and application of this compound.
Computational Chemistry and Spectroscopic Investigations of Ethyl 1 Ethyl 4 Oxocyclohexanecarboxylate
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
No data available.
X-ray Crystallography for Solid-State Structure Determination
No data available.
Correlation of Theoretical Predictions with Experimental Spectroscopic Data
No data available.
Future Research Directions and Unexplored Reactivity of Ethyl 1 Ethyl 4 Oxocyclohexanecarboxylate
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes to valuable chemical entities is a cornerstone of modern chemistry. While methods for the synthesis of substituted cyclohexanones exist, future research could focus on creating more sustainable pathways to Ethyl 1-ethyl-4-oxocyclohexanecarboxylate and its analogues.
Current industrial syntheses of cyclohexanones often rely on processes that require elevated temperatures and strong oxidizing or reducing agents. youtube.com Future research should aim to develop greener alternatives. One promising avenue is the exploration of catalytic acceptorless dehydrogenative aromatization of substituted cyclohexanols, which produces hydrogen gas as the only byproduct. researchgate.net Another sustainable approach involves the coupling of cyclohexanol (B46403) dehydrogenation with the hydrogenation of other platform chemicals, such as furfural, over a single catalyst, which improves energy efficiency and hydrogen utilization. asynt.com
Moreover, developing one-pot tandem reactions that construct the functionalized cyclohexanone (B45756) ring system in a single operation from simple precursors would significantly enhance efficiency. organic-chemistry.org For instance, tandem carbene and photoredox-catalyzed processes for the convergent synthesis of substituted cycloalkanones represent a mild approach to forming multiple carbon-carbon bonds. rsc.org The application of such green and efficient methodologies to the synthesis of this compound would be a significant advancement.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Acceptorless Dehydrogenation | Atom economy, generation of H2 as a useful byproduct. | Development of robust and selective catalysts (e.g., supported Ni(0) nanoparticles). researchgate.net |
| Coupled Dehydrogenation-Hydrogenation | Improved energy efficiency, integrated chemical processes. | Design of bifunctional catalysts for concurrent reactions. asynt.com |
| Tandem Photocatalyzed Annulation | Mild reaction conditions, convergent synthesis. | Exploration of novel photocatalysts and reaction partners. rsc.org |
| Green Oxidation of Cyclohexanols | Use of less toxic and more environmentally friendly oxidants. | Optimization of reaction conditions using oxidants like sodium hypochlorite. youtube.com |
Exploration of Organocatalytic and Biocatalytic Transformations
The fields of organocatalysis and biocatalysis offer powerful tools for performing chemical transformations with high selectivity and under mild conditions, often with a reduced environmental footprint compared to traditional metal-based catalysis.
Organocatalysis:
Organocatalysis provides a promising avenue for the asymmetric functionalization of this compound. Chiral primary amines, for instance, can catalyze the desymmetrizing dehydrogenation of 4-substituted cyclohexanones to produce chiral cyclohexenones. nih.gov The Michael addition of various nucleophiles to α,β-unsaturated ketones, a reaction that could be applied to derivatives of the title compound, can be promoted by organocatalysts to achieve high diastereo- and enantioselectivity. utripoli.edu.ly Future work could explore the use of cinchona alkaloid-derived catalysts for the asymmetric synthesis of highly substituted 1,4-dihydropyridine (B1200194) derivatives from enamines derived from keto-esters like this compound. nih.gov
Biocatalysis:
Biocatalysis, utilizing whole cells or isolated enzymes, presents a highly selective and sustainable approach to modifying this compound. The asymmetric reduction of the ketone functionality is a key area of interest. Carbonyl reductases (CREDs) have shown great potential for the stereoselective reduction of α-halo ketones to their corresponding chiral alcohols. almacgroup.com Specifically, alcohol dehydrogenases (ADHs) can be employed for the selective bioreduction of keto-esters. rsc.org For instance, alcohol dehydrogenase SmADH31 has demonstrated high activity towards the reduction of various keto-esters, and this could be explored for the title compound. rsc.org The use of whole-cell biocatalysts, such as Candida parapsilosis, for the reduction of α-keto esters offers a practical and environmentally friendly method for producing chiral α-hydroxy esters. mdpi.com
Table 2: Potential Catalytic Transformations
| Catalysis Type | Potential Reaction | Catalyst Example | Expected Outcome |
| Organocatalysis | Asymmetric Desymmetrization | Chiral Primary Amine/IBX | Chiral 4-substituted cyclohexenones. nih.gov |
| Organocatalysis | Asymmetric Michael Addition | Cinchona Alkaloid Derivatives | Highly substituted chiral cyclohexanones. utripoli.edu.ly |
| Biocatalysis | Asymmetric Ketone Reduction | Alcohol Dehydrogenase (e.g., SmADH31) | Enantiomerically pure hydroxy-esters. rsc.org |
| Biocatalysis | Whole-Cell Reduction | Candida parapsilosis | Chiral hydroxy-esters under mild, aqueous conditions. mdpi.com |
Investigation of Stereochemical Outcomes in Undiscovered Reactions
The presence of a quaternary carbon center and a ketone group in this compound makes it an interesting substrate for investigating stereochemical outcomes in various transformations. Future research should focus on reactions that can set the stereochemistry at the C1 and C4 positions, as well as at the α-carbons to the ketone.
The diastereoselective synthesis of highly substituted cyclohexanones is an active area of research. beilstein-journals.org For example, cascade inter–intramolecular double Michael strategies have been used to create highly functionalized cyclohexanones with excellent diastereoselectivity. rsc.org Applying such strategies to derivatives of this compound could lead to the synthesis of complex molecules with multiple stereocenters.
Furthermore, the development of organocatalytic methods for the asymmetric desymmetrization of prochiral cyclohexanones through intramolecular Michael additions can lead to the formation of bicyclic products with high enantioselectivity. nih.gov The stereochemical outcomes of such reactions are often dictated by the catalyst and reaction conditions, providing a rich area for investigation. The use of cinchona alkaloid catalysts in the asymmetric α-chlorination of β-keto esters has been shown to proceed with high enantioselectivity, and similar strategies could be applied to the title compound. researchgate.net
Application in the Synthesis of Emerging Bioactive Compounds and Functional Materials
The cyclohexanone scaffold is a core structure in many natural products and pharmaceutical drugs. rsc.org While this compound is already used in the synthesis of some bioactive compounds, its potential as a building block for emerging therapeutics and functional materials is an exciting area for future exploration.
Bioactive Compounds:
The synthesis of spirocyclic scaffolds is of great interest in medicinal chemistry due to their unique three-dimensional structures. This compound could serve as a starting material for the synthesis of novel spiro compounds through reactions like the addition of Grignard reagents followed by intramolecular cyclization. nih.gov It has also been used in the preparation of terfenadine (B1681261) analogues, which are of interest for their antihistamine activity. guidechem.com Future work could focus on using this keto-ester to synthesize novel analogues of known drugs or to create entirely new classes of bioactive molecules.
Functional Materials:
The synthesis of novel polymers with advanced structural features is another promising direction. Cyclohexanone derivatives can be used as monomers in the synthesis of conducting polymers and copolyamides. nih.govresearchgate.net For instance, new classes of conducting arylidene polymers have been synthesized through the solution polycondensation of terephthalaldehyde (B141574) with methyl-cyclohexanone. nih.gov this compound, with its multiple functional groups, could be a valuable monomer for creating polymers with unique thermal and electrical properties. The development of polymers through topochemical polymerization of monomers derived from cyclohexanone could lead to materials with enhanced thermal and mechanical stabilities. rsc.org
Advanced Mechanistic Investigations Using in situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques to study reactions involving this compound can provide invaluable insights.
Operando spectroscopy, which involves the simultaneous spectroscopic characterization of a reaction while it is occurring, is a powerful tool for elucidating reaction mechanisms. researchgate.net Techniques like in situ Attenuated Total Reflection (ATR) infrared spectroscopy can be used to monitor the course of reactions such as the hydrogenation of cyclohexenone to cyclohexanone in real-time. rsc.org This allows for the direct observation of intermediates and the determination of reaction kinetics.
Future research could employ operando IR or NMR spectroscopy to study the mechanism of reactions such as the Grignard addition to the ketone of this compound or its catalytic hydrogenation. ucla.edu This could help in understanding the role of the catalyst, the nature of the active species, and the factors that control selectivity. Such studies are essential for the rational design of more efficient and selective catalytic systems.
High-Throughput Screening for New Chemical Transformations
High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new catalysts and chemical reactions. asynt.comnih.gov Applying HTS to this compound could rapidly identify novel transformations and optimal reaction conditions.
HTS can be used to screen libraries of catalysts for specific reactions, such as the asymmetric reduction of the ketone or the functionalization of the α-positions. researchgate.net For example, an immunoassay-based HTS method has been developed for the enantioselective reduction of keto acids, which could be adapted for keto-esters. researchgate.net Similarly, HTS can be employed to explore the reactivity of the compound with a wide range of reaction partners and under various conditions, potentially leading to the discovery of entirely new reactions. The use of automated parallel reactor systems can significantly speed up the screening process, allowing for the rapid evaluation of numerous reaction parameters. asynt.com This approach can accelerate the discovery of new applications for this compound in areas such as drug discovery and materials science.
Q & A
Q. What are the common synthetic routes for Ethyl 1-ethyl-4-oxocyclohexanecarboxylate?
The compound is typically synthesized via Michael addition reactions between ethyl acetoacetate and α,β-unsaturated ketones (e.g., chalcones) under basic conditions. For example, refluxing with 10% NaOH in ethanol yields cyclohexenone derivatives through a tandem conjugate addition-cyclization mechanism . Optimizing reaction time (8–12 hours) and stoichiometry ensures high regioselectivity.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : H and C NMR confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves bond lengths, angles (e.g., C=O at ~1.21 Å), and torsion angles. Monoclinic crystal systems (e.g., ) with Z=4 are common, as seen in related cyclohexenone esters .
- IR spectroscopy : Identifies carbonyl stretches (1700–1750 cm) and ester functionalities .
Q. How is this compound utilized as a synthetic intermediate?
It serves as a precursor for spirocyclic compounds and heterocycles (e.g., isoxazoles, pyrazoles) via nucleophilic attacks at the ketone or ester groups. For example, condensation with hydrazines yields pyrazole derivatives, useful in medicinal chemistry .
Q. What are the stability considerations during storage and handling?
While specific data is limited, analogous esters require storage at 2–8°C in inert atmospheres to prevent hydrolysis. Safety protocols for ketones (e.g., avoiding prolonged skin contact) should be followed, as recommended in chemical hygiene plans .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved?
Disorder in aryl or cyclohexene moieties (e.g., occupancy ratios of 0.684:0.316) is modeled using split-atom refinement in software like SHELXL. Anisotropic displacement parameters and restraints on bond distances improve accuracy, as demonstrated in studies of 4-chlorophenyl-substituted analogs .
Q. What methodologies analyze conformational dynamics of the cyclohexene ring?
Cremer-Pople puckering parameters (Q, θ, φ) quantify ring conformations. For example:
Q. How do steric and electronic effects influence diastereomer formation during synthesis?
Bulky substituents (e.g., 4-trifluoromethylphenyl) increase steric hindrance, favoring axial-equatorial isomerism . Polar solvents (e.g., DMF) stabilize transition states, while temperature modulates kinetic vs. thermodynamic control. HPLC with chiral columns resolves enantiomers .
Q. What strategies address contradictions in reported dihedral angles between aryl groups?
Discrepancies (e.g., 76.4° vs. 89.9° in dihedral angles) arise from crystal packing forces. Hirshfeld surface analysis and intermolecular interaction energy calculations (e.g., C–H···O contacts) clarify whether differences are intrinsic or packing-induced .
Methodological Best Practices
Designing experiments to optimize reaction yields:
- Use Box-Behnken response surface methodology to vary temperature, catalyst loading, and solvent polarity.
- Monitor by TLC/GC-MS and isolate via column chromatography (hexane:ethyl acetate gradients) .
Reporting crystallographic data ethically:
Include CIF files with deposited structures (e.g., CCDC entries) and disclose refinement residuals (R-factors < 0.05). Discuss limitations, such as thermal motion in flexible substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
